7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1416712-49-6
VCID: VC8072828
InChI: InChI=1S/C11H12ClN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2
SMILES: C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol

7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

CAS No.: 1416712-49-6

Cat. No.: VC8072828

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine - 1416712-49-6

Specification

CAS No. 1416712-49-6
Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
IUPAC Name 7-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C11H12ClN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2
Standard InChI Key HQPBJRMVQJPFST-UHFFFAOYSA-N
SMILES C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl
Canonical SMILES C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl

Introduction

Chemical Identity and Structural Features

7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine family, a class of bicyclic heterocycles known for their pharmacological relevance. Its molecular formula is C₁₁H₁₂ClN₃O, with a molar mass of 237.68 g/mol. The IUPAC name, 7-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine, reflects its fused pyrazole-pyridine system, chlorine substituent at position 7, and tetrahydro-2H-pyran (oxane) group at position 1.

Key Structural Attributes:

  • Pyrazolo[4,3-c]pyridine Core: A fused bicyclic system where the pyrazole ring (positions 1–3) is annulated to the pyridine ring at positions 4 and 3.

  • Chlorine Substituent: Enhances electrophilicity and influences binding interactions with biological targets.

  • Tetrahydro-2H-pyran Moiety: A six-membered oxygen-containing ring that improves solubility and modulates pharmacokinetic properties.

Table 1: Fundamental Chemical Properties

PropertyValue/Description
CAS No.1416712-49-6
Molecular FormulaC₁₁H₁₂ClN₃O
Molecular Weight237.68 g/mol
SMILESC1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl
InChI KeyHQPBJRMVQJPFST-UHFFFAOYSA-N
XLogP3-AA2.4 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Preparation Methods

The synthesis of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves multi-step strategies, typically beginning with the construction of the pyrazolo[4,3-c]pyridine core followed by functionalization.

Core Formation via Cyclization

Pyrazolo[4,3-c]pyridine derivatives are commonly synthesized through cyclocondensation reactions. For example, reacting 4-amino-pyrazoles with chloropyridines in the presence of potassium carbonate in dimethylformamide (DMF) yields the bicyclic framework.

Halogenation and Protecting Group Strategies

  • Chlorine Introduction: Electrophilic chlorination using reagents like POCl₃ or N-chlorosuccinimide (NCS) at elevated temperatures targets the pyridine ring’s position 7.

  • Tetrahydro-2H-pyran Protection: The oxane group is introduced via nucleophilic substitution, where the pyrazole nitrogen reacts with dihydropyran under acidic conditions (e.g., p-toluenesulfonic acid).

Table 2: Representative Synthetic Route

StepReactionConditionsYield
1Cyclization of 4-aminopyrazole derivativeK₂CO₃, DMF, 80°C, 12h65%
2Chlorination at position 7POCl₃, reflux, 6h78%
3THP protectionDihydropyran, TsOH, CH₂Cl₂, rt, 3h85%

Physicochemical and Spectral Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The tetrahydro-2H-pyran group enhances lipophilicity (predicted XLogP3-AA = 2.4), favoring membrane permeability. Stability studies indicate degradation under strong acidic or basic conditions due to hydrolysis of the oxane ring.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Key signals include δ 5.13 (s, 1H, THP anomeric proton), δ 7.09 (s, 1H, pyridine H), and δ 3.4–4.0 (m, 4H, THP oxy-methylene).

  • IR (KBr): Peaks at 1699 cm⁻¹ (C=N stretch) and 1251 cm⁻¹ (C-O-C of THP) .

Comparative Analysis with Structural Analogs

Table 3: Key Analogues and Their Properties

CompoundCAS No.Molecular FormulaKey DifferencesBioactivity
1H-Pyrazolo[4,3-c]pyridine271-49-8C₆H₅N₃Lacks Cl and THP groupsCarbonic anhydrase inhibition
3-Bromo-7-chloro-1-THP-pyrazolo[4,3-b]1416713-43-3C₁₁H₁₁BrClN₃OBromine at position 3Kinase inhibition
7-Chloro-1-THP-pyrazolo[4,3-c]pyridine1416712-49-6C₁₁H₁₂ClN₃OTarget compoundUnder investigation

The absence of bromine in the target compound reduces steric hindrance, potentially improving target engagement compared to its brominated analogue.

Applications and Future Directions

Drug Discovery

  • Kinase Inhibitor Scaffold: The pyrazolo[4,3-c]pyridine core mimics adenine’s binding mode in ATP-binding pockets, making it suitable for kinase inhibitor design.

  • Antimicrobial Agents: Halogenated pyrazolopyridines show activity against Staphylococcus aureus (MIC = 8 µg/mL).

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature >300°C), suggesting utility in catalytic applications .

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